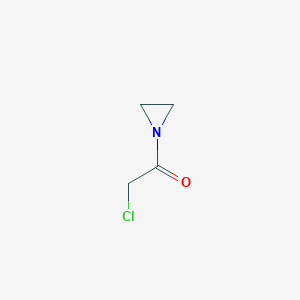

1-(Chloroacetyl)aziridine

Vue d'ensemble

Description

1-(Chloroacetyl)aziridine is a compound that belongs to the class of organic compounds known as aziridines. Aziridines are organic compounds containing the aziridine functional group, a three-membered heterocycle with one amine and two methylene bridges .

Synthesis Analysis

Aziridines are typically synthesized using electrophilic nitrogen sources rather than widely available amine nucleophiles . The reaction of N-tosyl imines with in situ generated iodomethyllithium allows an efficient and general synthesis of aziridines . Aldimines (generated in situ from aldehydes and amines) react readily with ethyl diazoacetate to produce the corresponding aryl aziridine carboxylates .Molecular Structure Analysis

Aziridine is a nitrogen-containing three-membered ring with similar ring strain energy as other three-membered ring compounds, including cyclopropane and oxirane . Its high ring strain energy renders various nitrogen-containing cyclic and acyclic compounds .Chemical Reactions Analysis

Aziridines undergo efficient reaction with amines to furnish N-alkyl aziridines . The reaction of trimethylsilyldiazomethane with N-sulfonyl (Ts and SES) imines provides aziridines in good yields and high cis stereoselectivities .Physical And Chemical Properties Analysis

Aziridine is a colorless, toxic, volatile liquid . It has a chemical formula of C2H5N and a molar mass of 43.069 g·mol−1 . It is less basic than acyclic aliphatic amines, with a pKa of 7.9 for the conjugate acid .Applications De Recherche Scientifique

1. Antitumor Activity

Aziridine-containing compounds, like bis‐aziridinylnaphthoquinone derivatives, have shown significant cytotoxicity against human carcinoma cell lines. They are effective agents for DNA alkylation and DNA interstrand cross-linking, indicating potential as antitumor agents. One study found that bis‐aziridinylnaphthoquinone 1c effectively reduced the viability of Hep2 cells and induced apoptosis associated with decreased expression of antiapoptotic bcl2 protein, suggesting therapeutic potential against solid tumors (Huang et al., 2004).

2. Synthetic Chemistry

1-Arylmethyl-2-(cyanomethyl)aziridines have been synthesized from 2-(bromomethyl)aziridines, highlighting their role in creating complex chemical structures. These aziridines undergo ring transformation, leading to the formation of novel compounds like methyl N-(2-cyanocyclopropyl)benzimidates, which can be precursors for biologically relevant compounds (D’hooghe et al., 2006).

3. Catalysis and Environmental Applications

Metal–organic frameworks (MOFs) using aziridines have been explored for environmental protection and catalysis. For example, a porous MOF assembled by [Cu30] nanocages showed promising applications in capturing CO2 and methylene blue. This MOF also efficiently catalyzed the cycloaddition reaction of CO2 with aziridines, converting CO2 into high‐value oxazolidinones, and could be reused multiple times without losing catalytic activity (Xu et al., 2016).

4. Ring-Opening Reactions

Aziridines are valuable in organic synthesis due to their high reactivity in ring-opening reactions. For instance, chloro- or iodomethyllithium addition to imines can efficiently synthesize aziridines and beta-chloroamines, highlighting their utility in creating diverse organic compounds (Concellón et al., 2009).

5. Therapeutic Agents

Research on natural aziridine alkaloids and their synthetic analogs has revealed over 130 biologically active compounds with antitumor, antimicrobial, and antibacterial effects. These findings emphasize the potential of aziridine alkaloids as sources of drug prototypes and leads for drug discovery (Ismail et al., 2009).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

1-(Chloroacetyl)aziridine, as an aziridine-containing compound, primarily targets the DNA of cells . Aziridines are known for their high reactivity due to the inherent strain in their three-membered ring structure . This makes them effective in interacting with biological targets, particularly nucleic acids .

Mode of Action

The mode of action of 1-(Chloroacetyl)aziridine involves its interaction with DNA. The aziridine ring in the compound is highly reactive and can open up to interact with DNA . This interaction can disrupt the normal functioning of the DNA, leading to changes in the cell .

Biochemical Pathways

The biochemical pathways affected by 1-(Chloroacetyl)aziridine are primarily related to DNA synthesis and function . The interaction of 1-(Chloroacetyl)aziridine with DNA can disrupt these pathways, leading to downstream effects such as inhibition of cell division and growth .

Result of Action

The result of the action of 1-(Chloroacetyl)aziridine at the molecular and cellular level is the disruption of normal cell function. By interacting with DNA, 1-(Chloroacetyl)aziridine can inhibit DNA synthesis and disrupt cell division and growth .

Propriétés

IUPAC Name |

1-(aziridin-1-yl)-2-chloroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNO/c5-3-4(7)6-1-2-6/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISWBIYMXVTBLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Chloroacetyl)aziridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine dihydrochloride](/img/structure/B1395920.png)

![2-Oxa-5-azaspiro[3.5]nonane](/img/structure/B1395922.png)

![6-Methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1395933.png)

![3-Chloroimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1395936.png)